1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Brand Name: Vulcanchem
CAS No.: 5755-07-7
VCID: VC20834269
InChI: InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
SMILES: C1CNC2=CC=CC=C2NC1=O
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

CAS No.: 5755-07-7

Cat. No.: VC20834269

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one - 5755-07-7

Specification

CAS No. 5755-07-7
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Standard InChI InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
Standard InChI Key XTDMZEZDXXJVMK-UHFFFAOYSA-N
SMILES C1CNC2=CC=CC=C2NC1=O
Canonical SMILES C1CNC2=CC=CC=C2NC1=O

Introduction

Chemical Identity and Structure

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative that features a seven-membered heterocyclic ring system fused with a benzene ring. The molecular structure contains two nitrogen atoms in the diazepine ring, with one nitrogen positioned at the 1-position and the other at the 5-position. A carbonyl group is present at the 2-position, which is characteristic of this specific benzodiazepine subclass. The chemical name reflects the tetrahydro nature of the compound, indicating partial saturation of the seven-membered ring system .

The structural representation can be described as a benzene ring fused to a seven-membered ring containing two nitrogen atoms, with a carbonyl group attached to one of the carbon atoms in the seven-membered ring. This structure can be represented by the SMILES notation: C1CNc2ccccc2NC1=O .

Chemical Identification Parameters

The identification parameters for 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one are comprehensively documented in chemical databases and literature. These parameters are crucial for proper identification and characterization of the compound in research settings.

ParameterValue
Compound Name1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Compound IDBB20-1150
Molecular Weight162.19 g/mol
Molecular FormulaC9H10N2O
CAS Number5755-07-7
MFCD NumberMFCD00612448
SMILES NotationC1CNc2ccccc2NC1=O

Table 1: Chemical identification parameters of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Physical and Chemical Properties

The physical and chemical properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one provide crucial information for its applications in medicinal chemistry and pharmaceutical formulations. Understanding these properties is essential for developing effective drug delivery systems and optimizing synthetic protocols.

Physical Properties

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one exhibits specific physical characteristics that influence its behavior in various chemical and biological environments. These properties determine its solubility, stability, and interactions with biological systems.

PropertyValue
Density1.1±0.1 g/cm³
Boiling Point376.1±31.0 °C at 760 mmHg
Flash Point178.7±25.0 °C
Exact Mass162.079315
Partition Coefficient (LogP)0.75
Polar Surface Area (PSA)44.62000
Vapor Pressure0.0±0.9 mmHg at 25°C
Index of Refraction1.548

Table 2: Physical properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

The relatively high boiling point (376.1±31.0 °C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amide and amine functional groups present in the molecule. The LogP value of 0.75 suggests moderate lipophilicity, which impacts the compound's ability to penetrate biological membranes. This balanced lipophilicity is crucial for pharmaceutical applications, as it influences both absorption and distribution within biological systems .

Synthesis Methods and Recent Advances

The synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has evolved significantly, with researchers developing increasingly efficient and stereoselective methods to produce this compound. Understanding these synthetic approaches is vital for pharmaceutical research and development.

Traditional Synthesis Methods

Traditional synthesis methods for 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involve condensation reactions between appropriate precursors. These methods have been documented in various literature sources, highlighting the enduring interest in this compound's preparation.

Catalytic Asymmetric Synthesis

Recent advances in synthetic methodology have led to the development of catalytic asymmetric approaches to 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. A notable example is the one-pot synthesis method described in recent literature, which represents a significant advancement in the field .

This novel approach relies on a sequential process involving Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC). The method utilizes commercially available aldehydes, phenylsulfonylacetonitrile, cumyl hydroperoxide, and 2-(aminomethyl)aniline, along with a quinine-derived urea catalyst .

Key advantages of this synthetic approach include:

The development of this catalytic asymmetric synthesis represents a significant advancement in medicinal chemistry, as it enables the preparation of stereochemically pure 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives. This is particularly important considering that different stereoisomers can exhibit varying biological activities, highlighting the critical nature of stereochemical control in pharmaceutical applications .

Current Research Trends and Future Directions

Research on 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and related compounds continues to evolve, with several promising directions emerging in recent literature. These trends highlight the ongoing significance of this compound in medicinal chemistry and pharmaceutical research.

Stereoselective Synthesis Research

A significant focus of current research involves developing improved methods for stereoselective synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and its derivatives. The recent breakthrough in catalytic asymmetric synthesis represents an important advancement, but opportunities remain for further optimization and expansion of these methodologies .

Future research may explore:

  • Alternative catalysts for improved stereoselectivity

  • Expanded substrate scope to access a broader range of derivatives

  • Scaled-up processes suitable for industrial applications

  • Green chemistry approaches with reduced environmental impact

Structure-Activity Relationship Studies

Understanding the relationship between structural modifications of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and resulting biological activities represents another crucial research direction. Studies examining the impact of substitutions at various positions of the benzodiazepine scaffold could yield valuable insights for drug design .

Novel Therapeutic Applications

Exploration of novel therapeutic applications represents a promising research avenue. While benzodiazepines are traditionally associated with CNS applications, emerging research suggests potential in diverse areas including:

  • Targeted cancer therapies

  • Novel antimicrobial agents to address resistance challenges

  • Anti-inflammatory applications

  • Antiviral treatments

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